3-Amino-2-(methylamino)pyridine-4-carboxylic acid
Overview
Description
3-Amino-2-(methylamino)pyridine-4-carboxylic acid is a heterocyclic compound . It is also known as 3-Aminoisonicotinic acid . The empirical formula is C6H6N2O2 and the molecular weight is 138.12 .
Synthesis Analysis
The synthesis of this compound can be achieved through a multiple synthesis route . A paper discusses the N-monoalkylation of 2- or 3-aminopyridines by a carboxylic acid and sodium borohydride, which afforded the corresponding alkylaminopyridine under mild conditions in good yields .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringNc1cnccc1C(O)=O
. The InChI key is FYEQKMAVRYRMBL-UHFFFAOYSA-N
. Physical and Chemical Properties Analysis
The compound is a solid with a melting point of 305-310 °C . The compound’s assay is 95% .Scientific Research Applications
Functionalization Reactions in Organic Synthesis
3-Amino-2-(methylamino)pyridine-4-carboxylic acid and its derivatives play a significant role in organic synthesis. For instance, 1H-pyrazole-3-carboxylic acid, a related compound, has been utilized in functionalization reactions, demonstrating its potential in creating diverse organic structures (Yıldırım, Kandemirli & Demir, 2005).
Synthesis of Functionalized Pyridines
In the synthesis of functionalized pyridines, this compound derivatives have been shown to be crucial. Nishiwaki et al. (2006) describe the synthesis of N-modified 4-aminopyridine-3-carboxylates, highlighting the versatility of this compound in creating structurally diverse pyridines (Nishiwaki, Nishimoto, Tamura & Ariga, 2006).
Antiproliferative Compounds
Research by Van Rensburg et al. (2017) indicates the relevance of 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines, a class similar to this compound, in developing antiproliferative compounds with potential applications in cancer research (Van Rensburg, Leung, Haverkate, Eurtivong, Pilkington, Reynisson & Barker, 2017).
Nucleophilic Pyridines in Organocatalysis
The study by De Rycke et al. (2011) explores the use of triamino-substituted pyridines, related to this compound, in nucleophilic organocatalysis, emphasizing their potential in various chemical reactions (De Rycke, Berionni, Couty, Mayr, Goumont & David, 2011).
Safety and Hazards
Properties
IUPAC Name |
3-amino-2-(methylamino)pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-9-6-5(8)4(7(11)12)2-3-10-6/h2-3H,8H2,1H3,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGIEZDBDXCJQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=C1N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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